Cas no 2172288-00-3 (2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine)

2-{6-[4-(Difluoromethyl)thiophen-3-yl]piperidin-3-yl}ethan-1-amine is a specialized organic compound featuring a piperidine core substituted with a difluoromethylthiophene moiety and an ethylamine side chain. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry and drug discovery. The difluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and piperidine rings contribute to selective binding interactions. The ethylamine side chain offers functional versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, serving as a key intermediate for targeting enzymes or receptors in therapeutic applications. Its well-defined synthetic pathway ensures consistent purity and scalability for research use.
2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine structure
2172288-00-3 structure
Product Name:2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine
CAS No:2172288-00-3
MF:C12H18F2N2S
MW:260.346528530121
CID:6190775
PubChem ID:165545549
Update Time:2025-10-31

2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine
    • 2-{6-[4-(difluoromethyl)thiophen-3-yl]piperidin-3-yl}ethan-1-amine
    • EN300-1476680
    • 2172288-00-3
    • Inchi: 1S/C12H18F2N2S/c13-12(14)10-7-17-6-9(10)11-2-1-8(3-4-15)5-16-11/h6-8,11-12,16H,1-5,15H2
    • InChI Key: VRHXFOLMQXWHAH-UHFFFAOYSA-N
    • SMILES: S1C=C(C(F)F)C(=C1)C1CCC(CCN)CN1

Computed Properties

  • Exact Mass: 260.11587608g/mol
  • Monoisotopic Mass: 260.11587608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66.3Ų

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Additional information on 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine

Professional Introduction to Compound with CAS No. 2172288-00-3 and Product Name: 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine

The compound with CAS No. 2172288-00-3 and the product name 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a difluoromethyl group and a thiophene ring in its framework suggests unique electronic and steric properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of small molecules with complex structures aimed at modulating biological pathways with high specificity. The compound in question, 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine, is no exception. Its molecular architecture incorporates elements that are known to enhance binding affinity and selectivity, making it particularly interesting for the design of novel therapeutic agents.

The difluoromethyl group is a key feature of this compound, often employed in medicinal chemistry due to its ability to improve metabolic stability and binding interactions. This moiety has been extensively studied for its role in enhancing the pharmacokinetic properties of drug candidates. Additionally, the thiophene ring contributes to the compound's overall bioactivity by influencing its electronic distribution and solubility characteristics. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify promising candidates for further experimental validation. The compound 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine has been subjected to such analyses, revealing potential interactions with various biological targets. These findings align with the growing trend of using computational methods to accelerate drug discovery processes.

The synthesis of this compound presents unique challenges due to its complex structure. However, modern synthetic techniques have made it possible to construct such molecules with high precision. The use of transition metal-catalyzed reactions and palladium-based cross-coupling reactions has been particularly instrumental in achieving the desired molecular framework. These methodologies not only enhance efficiency but also allow for the introduction of functional groups in a controlled manner, ensuring optimal biological activity.

In vitro studies have begun to elucidate the pharmacological profile of 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-yl}ethan-1-amine. Initial results suggest that it exhibits promising activity against certain biological targets, making it a valuable asset in the search for new therapeutic interventions. Furthermore, its structural features offer opportunities for further optimization through medicinal chemistry approaches. By modifying specific regions of the molecule, researchers can fine-tune its properties to enhance efficacy and minimize potential side effects.

The integration of cutting-edge technologies into drug discovery has transformed the way new compounds are developed and evaluated. High-throughput screening (HTS) techniques, combined with advanced analytical methods, have enabled rapid assessment of large libraries of compounds for biological activity. The compound 2-{6-4-(difluoromethyl)thiophen-3-ylpiperidin-3-ylenthanamino}-1 is being explored within this context, with the aim of identifying novel therapeutic agents that can address unmet medical needs.

As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The compound in question exemplifies this progress by combining structural elements that are known to interact with specific biological pathways. This approach aligns with the broader trend toward personalized medicine, where treatments are tailored to individual patients based on their unique genetic profiles.

The future prospects for 2-{6-[4-(difluoromethyl)thiophen]-3-piperidinyl]ethanamino}-1 are promising, given its potential applications in various therapeutic areas. Ongoing research aims to further refine its pharmacological properties and explore new indications where it may provide clinical benefits. As more data becomes available from both computational and experimental studies, our confidence in its potential will continue to grow.

In conclusion, the compound with CAS No. 2172288–00–3 and product name 2-{6-[4-(difluoromethyl)thiophen]-3-piperidinyl]ethanamino}-1 represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further development. With continued research and innovation, this compound has the potential to play a crucial role in addressing some of today's most pressing medical challenges.

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